(S)-5-([1,1'-biphenyl]-4-ylmethyl)pyrrolidin-2-one
Overview
Description
(S)-5-([1,1'-biphenyl]-4-ylmethyl)pyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidin-2-one core structure with a biphenyl-4-ylmethyl substituent at the 5-position The chirality of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-([1,1'-biphenyl]-4-ylmethyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through the ring contraction and deformylative functionalization of piperidine derivatives.
Introduction of the Biphenyl-4-ylmethyl Group: The biphenyl-4-ylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable biphenyl-4-ylmethyl halide reacts with the pyrrolidin-2-one core under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (S)-5-([1,1'-biphenyl]-4-ylmethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrrolidinone ring or the biphenyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Scientific Research Applications
(S)-5-([1,1'-biphenyl]-4-ylmethyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure pharmaceuticals.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound’s interactions with biological targets are studied to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of (S)-5-([1,1'-biphenyl]-4-ylmethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
(S)-Diphenyl(pyrrolidin-2-yl)methanol: This compound is structurally similar but contains a hydroxyl group instead of the biphenyl-4-ylmethyl group.
Pyrrolidin-2-one Derivatives: Various derivatives of pyrrolidin-2-one with different substituents at the 5-position can be compared to highlight the unique properties of (S)-5-([1,1'-biphenyl]-4-ylmethyl)pyrrolidin-2-one.
Uniqueness: The uniqueness of this compound lies in its specific chiral configuration and the presence of the biphenyl-4-ylmethyl group, which imparts distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(5S)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17-11-10-16(18-17)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,18,19)/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBIWLIICMUXJK-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CC2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CC2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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